molecular formula C9H8F3NO2 B14841560 [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid

[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid

Cat. No.: B14841560
M. Wt: 219.16 g/mol
InChI Key: UXOAQDKABBEVDT-UHFFFAOYSA-N
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Description

[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the pyridine ring, along with an acetic acid moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]carboxylic acid.

    Reduction: Formation of [4-Methyl-6-(trifluoromethyl)piperidin-2-YL]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used as a reference compound in pharmacokinetic and pharmacodynamic studies.

Industry:

  • Utilized in the development of agrochemicals and pesticides.
  • Applied in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    [3-Methyl-6-phenyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid: Similar structure but with a phenyl group instead of a methyl group.

    [3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid: Contains a cyano group, which alters its reactivity and applications.

Uniqueness:

  • The presence of both a trifluoromethyl group and a methyl group on the pyridine ring makes [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid unique in terms of its chemical properties and reactivity.
  • Its specific combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C9H8F3NO2/c1-5-2-6(4-8(14)15)13-7(3-5)9(10,11)12/h2-3H,4H2,1H3,(H,14,15)

InChI Key

UXOAQDKABBEVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

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